molecular formula C9H9ClFNO B15236329 5-Chloro-8-fluorochroman-4-amine

5-Chloro-8-fluorochroman-4-amine

Cat. No.: B15236329
M. Wt: 201.62 g/mol
InChI Key: JJLMUDNAOQYGEC-UHFFFAOYSA-N
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Description

5-Chloro-8-fluorochroman-4-amine is a heterocyclic compound that belongs to the chroman family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the chroman ring, which significantly influences its chemical properties and biological activities. The chroman scaffold is known for its versatility in medicinal chemistry, making this compound a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-fluorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Halogenation: Introduction of chlorine and fluorine atoms into the chroman ring through halogenation reactions.

    Amination: Conversion of the halogenated chroman derivative to the amine form using amination reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-fluorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

5-Chloro-8-fluorochroman-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 8-Chloro-5-fluorochroman-4-amine
  • 5-Chloro-7-fluorochroman-4-amine
  • 5-Chloro-8-fluorochroman-3-amine

Comparison: Compared to similar compounds, 5-Chloro-8-fluorochroman-4-amine is unique due to its specific substitution pattern on the chroman ring. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

5-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2

InChI Key

JJLMUDNAOQYGEC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)Cl)F

Origin of Product

United States

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